(Isothiocyanatomethyl)cyclopropane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (Isothiocyanatomethyl)cyclopropane involves innovative techniques such as AlCl3-promoted [3 + 2] annulation reactions, providing a method to synthesize densely substituted dihydrothiophenes and related structures efficiently. Cyclopropane derivatives are pivotal in these syntheses, showcasing the versatility of cyclopropane chemistry in creating complex molecular architectures (Sun et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to (Isothiocyanatomethyl)cyclopropane is analyzed through various spectroscopic methods, including NMR and GC/EI-MS, to confirm the structure of synthesized mesogens and intermediate products. This structural confirmation is crucial in understanding the effects of different core units on mesomorphic and physical properties (Wan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane units, such as intramolecular cyclization of cyclic β-keto radicals generated from cyclopropanols, exhibit the ability to create medium-sized bicyclic compounds, demonstrating the flexibility of cyclopropane derivatives in synthetic organic chemistry (Iwasawa et al., 1999).
Physical Properties Analysis
The analysis of physical properties, particularly in liquid crystal research, highlights the significance of cyclopropane and isothiocyanate derivatives. These studies explore the melting points, nematic phase range, birefringence, and dielectric anisotropy values, illustrating the impact of cyclopropane-based cores on liquid crystal properties and providing insights into the structural-property relationships through Density Functional Theory (DFT) calculations (Wan et al., 2021).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives and their reactions with isothiocyanates in (3 + 2) cycloadditions showcase the broad substrate scope, high yields, and defined chemoselectivity of these reactions. Such studies are vital for understanding the stereochemical outcomes and mechanisms underlying the synthesis of five-membered heterocycles (Goldberg et al., 2012).
Scientific Research Applications
Chemistry of Cyclopropyl Derivatives
The chemistry of cyclopropyl groups, including derivatives such as (isothiocyanatomethyl)cyclopropane, is a broad field with numerous applications in organic synthesis and material science. Cyclopropyl derivatives are known for their unique structural properties, such as ring strain and reactivity, making them valuable in various synthetic transformations. For instance, the preparation and use of cyclopropyl derivatives in organic synthesis are well-documented, highlighting their role in constructing complex molecular architectures (Rappoport, 1995).
Cycloaddition Reactions
Donor-acceptor cyclopropanes, such as (isothiocyanatomethyl)cyclopropane, participate in cycloaddition reactions, including (3 + 2) cycloadditions with heterocumulenes like isocyanates and isothiocyanates. These reactions are crucial for synthesizing five-membered heterocycles, offering broad substrate scope, high yields, and defined chemoselectivity. The choice of Lewis acid can significantly affect the stereochemical outcome of these reactions, demonstrating the versatility of cyclopropyl derivatives in synthetic organic chemistry (Goldberg et al., 2012).
Cyclization and Cycloaddition Reactions
Activated cyclopropanes serve as essential building blocks in organic chemistry, utilized in cyclization and cycloaddition reactions for cyclic compound synthesis. The review by Simone and Waser (2009) emphasizes the increasing utility of activated cyclopropanes in organic synthesis, combining modern catalytic methods with established reactivity to enhance control over reaction selectivity and enable complex natural product synthesis (Simone & Waser, 2009).
Drug Development Applications
The cyclopropyl ring, including its derivatives, has seen increasing use in drug development, transitioning candidates from preclinical to clinical stages. The cyclopropane ring's structural features, such as coplanarity and enhanced π-character of C-C bonds, contribute to drugs' properties, addressing challenges in drug discovery like potency enhancement and off-target effect reduction (Talele, 2016).
Direct N-Cyclopropylation
The direct transfer of cyclopropyl groups to nitrogen atoms in heterocycles or amides is significant in medicinal chemistry, providing spatial and electronic features combined with high metabolic stability. This method facilitates the N-cyclopropylation of cyclic amides and azoles, enhancing the diversity of nitrogenated compounds in pharmaceutical research (Gagnon et al., 2007).
Safety And Hazards
properties
IUPAC Name |
isothiocyanatomethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-6-3-5-1-2-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJONJBJAYHHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383655 | |
Record name | (isothiocyanatomethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Isothiocyanatomethyl)cyclopropane | |
CAS RN |
6068-90-2 | |
Record name | (isothiocyanatomethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Isothiocyanatomethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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